2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chlorophenoxy group and a nitrobenzothiazolyl group, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Coupling with Benzothiazole Derivative: The intermediate is then reacted with 6-nitro-1,3-benzothiazol-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenoxy group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the benzothiazole ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine atom.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(4-bromophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both the chlorophenoxy and nitrobenzothiazolyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c16-9-1-4-11(5-2-9)23-8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)24-15/h1-7H,8H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGGSQLANACRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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